N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
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Description
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with the CAS number 663168-51-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C18H18N2O6S, and it possesses a complex structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features:
- Molecular Weight : 390.41 g/mol
- Functional Groups : It includes a dimethoxyphenyl group and a benzisothiazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its antimicrobial properties and potential as an inhibitor for specific enzymes. The following sections detail findings from various studies.
Antimicrobial Activity
A study evaluated a series of benzisothiazole derivatives for antimicrobial properties. Although specific data on this compound was not isolated in the literature, compounds with similar structures demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens including both Gram-positive and Gram-negative bacteria .
Case Study 1: Synthesis and Antimicrobial Evaluation
A synthesis study involving related benzisothiazole compounds reported that many derivatives exhibited promising antimicrobial activity. The best-performing compounds were further analyzed through molecular docking studies to elucidate their interaction with target proteins . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Computational Docking and Drug-Like Properties
Computational studies have been employed to assess the drug-like properties of synthesized benzisothiazole derivatives. These studies indicated favorable pharmacokinetic profiles for several compounds, suggesting that modifications could lead to improved therapeutic agents .
Data Summary Table
Property | Value |
---|---|
CAS Number | 663168-51-2 |
Molecular Formula | C18H18N2O6S |
Molecular Weight | 390.41 g/mol |
Antimicrobial Activity (MIC) | 10.7 - 21.4 μmol/mL (similar compounds) |
Enzyme Inhibition (IC50) | Micromolar range (similar compounds) |
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-12-7-8-14(15(11-12)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDBMBKISFZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.